N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a carboxamide moiety, with a 4-chloro-3-nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-chloro-3-nitroaniline with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Sodium hydroxide (NaOH) in ethanol or methanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: 4-amino-3-chlorophenyl-4-biphenylcarboxamide.
Substitution: N-(4-substituted-3-nitrophenyl)-4-biphenylcarboxamide.
Hydrolysis: 4-biphenylcarboxylic acid and 4-chloro-3-nitroaniline.
Scientific Research Applications
N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a biphenylcarboxamide group.
N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide: Contains a cyclohexylpropanamide group instead of a biphenylcarboxamide group.
N-(4-chloro-3-nitrophenyl)-4-(2,4-ditert-pentylphenoxy)butyramide: Contains a butyramide group with additional substituents.
Uniqueness
N-(4-CHLORO-3-NITROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of the biphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C19H13ClN2O3 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H13ClN2O3/c20-17-11-10-16(12-18(17)22(24)25)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,21,23) |
InChI Key |
UCVWLKPFSFGTAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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